4-amino-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-amino-2-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazinone ring.
Substitution: Substitution reactions, especially at the amino group, can lead to a variety of derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridazinone derivatives with different oxidation states, while substitution can yield a wide range of functionalized pyridazinones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-amino-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: The parent compound, known for its broad spectrum of pharmacological activities.
2-phenyl-3(2H)-pyridazinone: Another derivative with similar pharmacological properties.
4,5-disubstituted pyridazinones: These compounds have been studied for their anti-inflammatory and analgesic activities.
Uniqueness
4-amino-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its amino group at the 4-position and phenyl group at the 2-position contribute to its distinct biological activities .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-amino-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-7-12-13(10(9)14)8-4-2-1-3-5-8/h1-7H,11H2 |
InChI Key |
PCEGXHCFCZOXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=N2)N |
Origin of Product |
United States |
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